4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
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Overview
Description
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O5 It is a benzofuran derivative characterized by the presence of two methoxy groups at the 4 and 5 positions and a dione functionality at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and dione functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydroxy-2-benzofuran-1,3-dione: Similar structure but with hydroxyl groups instead of methoxy groups.
1,3-dihydro-2-benzofuran-1,3-dione: Lacks the methoxy groups, making it less reactive in certain contexts.
4,5-dimethoxy-2-benzofuran-1,3-dione: Similar but with different substitution patterns.
Uniqueness
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1567-56-2 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4,5-dimethoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O5/c1-13-6-4-3-5-7(8(6)14-2)10(12)15-9(5)11/h3-4H,1-2H3 |
InChI Key |
FPYMWUSMIRXSEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)OC2=O)OC |
Purity |
95 |
Origin of Product |
United States |
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